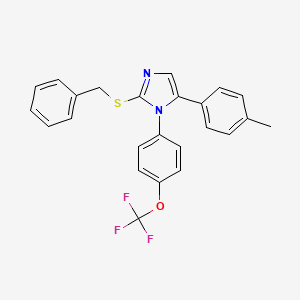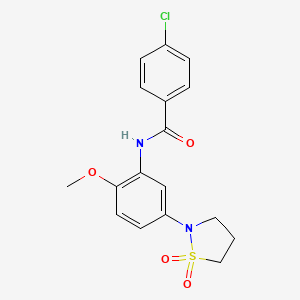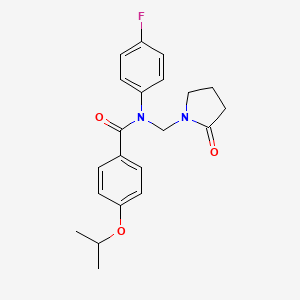![molecular formula C16H24N4O B2848529 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2379986-41-9](/img/structure/B2848529.png)
1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol is a complex organic compound characterized by its intricate molecular structure. This compound is part of a class of chemicals known for their potential applications in various scientific and industrial fields. Its unique structure, featuring a cyclopropyl group attached to a pyrimidinyl moiety, makes it a subject of interest for researchers and chemists alike.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol typically involves multiple steps, starting with the formation of the cyclopropylpyrimidinyl core This can be achieved through a cyclization reaction involving appropriate precursors such as cyclopropylamine and pyrimidine derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography may be employed to streamline the process and enhance efficiency.
化学反応の分析
Types of Reactions: 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which 1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in therapeutic and industrial applications. The exact mechanism may vary depending on the context in which the compound is used.
類似化合物との比較
1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(2-Cyclopropylpyrimidin-4-yl)methanamine: This compound shares the cyclopropylpyrimidinyl core but differs in the presence of the methanamine group.
2-Cyclopropylpyrimidin-5-yl)boronic acid: Another related compound with a boronic acid group instead of the piperidinyl and pyrrolidinyl groups.
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for various fields, from chemistry to medicine.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
1-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-14-6-10-20(11-14)13-4-8-19(9-5-13)15-3-7-17-16(18-15)12-1-2-12/h3,7,12-14,21H,1-2,4-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBVOEZFDVEUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)N4CCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)
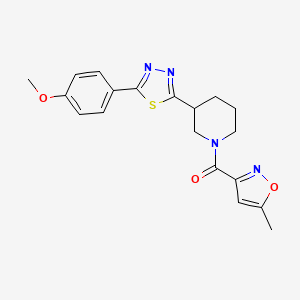
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2848454.png)
![5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B2848455.png)
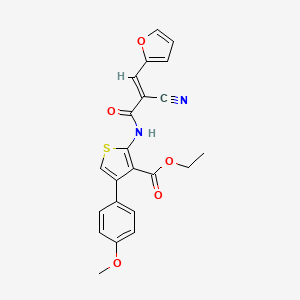
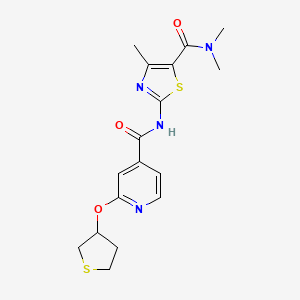
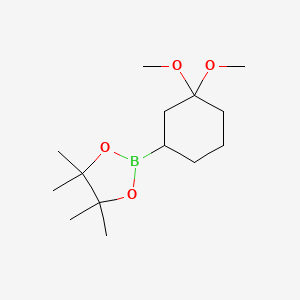

![[(2-CHLOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2848464.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2848465.png)
